molecular formula C20H24N2O2S B2905634 1-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea CAS No. 1797727-02-6

1-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2905634
CAS No.: 1797727-02-6
M. Wt: 356.48
InChI Key: OAXILMVPHHVYBZ-UHFFFAOYSA-N
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Description

1-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phenylthio group, a tetrahydro-2H-pyran ring, and a urea moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenylthio Group: This step involves the substitution of a hydrogen atom with a phenylthio group, often using thiophenol as the reagent.

    Formation of the Urea Moiety: This can be done by reacting an amine with an isocyanate or by using phosgene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the urea moiety can produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    1-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(p-tolyl)urea: Similar structure but with a different substitution pattern on the urea moiety.

    1-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(m-tolyl)urea: Another isomer with a different substitution pattern.

Uniqueness

The uniqueness of 1-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea lies in its specific substitution pattern and the presence of the phenylthio group, which can impart distinct chemical and biological properties compared to its isomers.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-16-7-5-6-10-18(16)22-19(23)21-15-20(11-13-24-14-12-20)25-17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXILMVPHHVYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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